(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide
CAS No.: 329795-72-4
Cat. No.: VC21416951
Molecular Formula: C16H20BrN3O2S
Molecular Weight: 398.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329795-72-4 |
|---|---|
| Molecular Formula | C16H20BrN3O2S |
| Molecular Weight | 398.3g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C16H20BrN3O2S/c1-4-18-16-20(5-2)15(22)13(23-16)9-14(21)19-12-7-6-10(3)8-11(12)17/h6-8,13H,4-5,9H2,1-3H3,(H,19,21) |
| Standard InChI Key | MISDRCOKHUFENO-UHFFFAOYSA-N |
| SMILES | CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)Br)CC |
| Canonical SMILES | CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)Br)CC |
Introduction
Structural Characteristics
Molecular Properties
(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide possesses a complex molecular structure with several key functional groups. Based on analysis of similar compounds, its molecular formula is estimated to be C16H20BrN3O2S with an approximate molecular weight of 398.32 g/mol. The compound contains a central thiazolidinone ring with surrounding functional groups that contribute to its chemical and biological properties.
The structural elements of this compound include:
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A thiazolidinone ring (five-membered ring with sulfur and nitrogen)
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A carbonyl group at position 4 of the thiazolidine ring
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An ethyl substituent at the nitrogen at position 3
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An ethylimino group at position 2 with Z-configuration
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An acetamide linkage at position 5
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A 2-bromo-4-methylphenyl group attached to the nitrogen of the acetamide
Key Structural Features
The thiazolidinone core provides a rigid scaffold that positions the functional groups in specific spatial arrangements, which is crucial for potential receptor binding and biological activity. The Z-configuration of the ethylimino group is particularly important as it affects the electronic distribution and three-dimensional structure of the molecule.
The presence of a bromine atom at the ortho position (2-position) of the phenyl ring, combined with a methyl group at the para position (4-position), creates a unique electronic environment that may influence the compound's interactions with biological targets. The bromine atom, being electronegative and relatively large, can participate in halogen bonding interactions with receptors and may enhance the compound's membrane permeability .
Table 1: Estimated Structural Parameters of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide
| Parameter | Value |
|---|---|
| Molecular Formula | C16H20BrN3O2S |
| Molecular Weight | 398.32 g/mol |
| Thiazolidinone Configuration | 5-membered ring with S and N |
| Ethylimino Configuration | Z stereochemistry |
| Key Functional Groups | Thiazolidinone ring, acetamide linkage, bromophenyl group |
| Bromine Position | ortho (2-position) on phenyl ring |
| Methyl Position | para (4-position) on phenyl ring |
Synthetic Methods and Preparation
General Synthetic Approaches
The synthesis of thiazolidinone derivatives like (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide typically involves multi-step reactions. Based on the synthesis of related compounds, a general approach would involve:
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Preparation of key intermediates such as appropriately substituted acetophenones and thiourea derivatives
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Formation of the thiazolidinone core structure
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Introduction of the ethylimino group at position 2
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Attachment of the acetamide linker
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Coupling with the 2-bromo-4-methylphenyl moiety
The synthesis of similar thiazolidinone compounds often begins with the condensation of appropriate starting materials under controlled conditions, followed by cyclization to form the thiazolidinone ring. The specific substitution pattern is then achieved through subsequent reactions targeting different positions of the core structure.
Specific Reaction Conditions
For the synthesis of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide, the reaction would likely involve the condensation of appropriate thiazolidinone derivatives with ethylamine and 2-bromo-4-methylaniline under controlled conditions. Based on synthetic methods for similar compounds, this reaction would typically be conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
The reaction mixture would subsequently undergo purification through techniques such as recrystallization or chromatography to obtain the pure compound. The Z-configuration might be achieved through stereoselective synthesis or separation of isomers during the purification process.
Purification Methods
Purification of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide would likely involve:
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Recrystallization from appropriate solvents (e.g., ethanol, methanol, or acetone)
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Column chromatography using silica gel as the stationary phase
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High-performance liquid chromatography (HPLC) for achieving high purity
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Stereoisomer separation if needed to isolate the Z-isomer specifically
The final purification method would be chosen based on the specific impurities present and the required purity level for the intended application of the compound.
Chemical Properties and Reactions
Physical Properties
Based on analysis of structurally similar compounds, (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is likely a crystalline solid at room temperature. The presence of the bromophenyl group and the thiazolidinone ring would contribute to its relatively high melting point. The compound is expected to have limited water solubility but would likely dissolve in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohols.
Chemical Reactivity
The reactivity of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is determined by its functional groups. Key reactive sites include:
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The carbonyl group at position 4 of the thiazolidinone ring, which can undergo nucleophilic addition reactions
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The ethylimino group, which can participate in addition reactions and tautomerization
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The bromine atom on the phenyl ring, which can undergo substitution reactions under specific conditions
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The acetamide linkage, which may be susceptible to hydrolysis in strongly acidic or basic conditions
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxide or sulfone derivatives |
| Reduction | NaBH₄, LiAlH₄ | Hydroxyl derivatives |
| Nucleophilic Substitution | Amines, thiols, alcohols | Substituted phenyl derivatives |
| Metal-catalyzed Coupling | Pd catalysts, boronic acids | Arylated derivatives |
| Hydrolysis | Strong acids or bases | Carboxylic acid derivatives |
Comparative Analysis with Related Compounds
Structural Comparisons
(Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide shares structural similarities with several related compounds, but with distinct differences that may influence its properties and activities.
Table 3: Structural Comparison with Related Thiazolidinone Derivatives
Activity Comparisons
The biological activities of these related compounds provide insights into the potential properties of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide:
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N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has demonstrated antimicrobial and anti-inflammatory properties, suggesting that the target compound might exhibit similar activities
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2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide, with its Z-configuration similar to the target compound, has shown diverse pharmacological activities including antimicrobial, anti-inflammatory, and antidiabetic effects
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The benzothiazine derivative 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2-H-benzo[e] thiazin-2-yl)-1-(2-bromophenyl) acetamide has demonstrated antidiabetic properties through enzyme inhibition mechanisms, suggesting potential metabolic effects for the target compound
Structure-Property Relationships
The specific structural features of (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide may confer unique properties compared to its structural analogs:
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The presence of bromine at the 2-position of the phenyl ring may enhance binding affinity to specific receptors and influence membrane permeability differently than compounds with 4-position bromine substitution
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The additional methyl group at the 4-position of the phenyl ring likely increases lipophilicity, potentially affecting absorption, distribution, and cellular penetration properties
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The Z-configuration of the ethylimino group creates a specific three-dimensional arrangement that may optimize interactions with biological targets compared to compounds with E-configuration
Research Applications and Future Perspectives
Current Research Status
While specific research on (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is limited in the available literature, ongoing research on related thiazolidinone derivatives provides valuable context for understanding its potential applications. Current research areas involving similar compounds include:
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Development of new antimicrobial agents to address antibiotic resistance
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Exploration of novel anti-inflammatory compounds with reduced side effects
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Investigation of antidiabetic agents targeting specific enzymes in glucose metabolism
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Evaluation of anticancer potential through various mechanisms
Future Research Directions
Future research involving (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide might focus on:
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Comprehensive structure-activity relationship studies to understand how specific structural features influence biological activity
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Targeted synthesis of analogues with modified substituents to optimize pharmacological properties
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Detailed mechanism of action studies using computational and experimental approaches
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Evaluation of potential synergistic effects with established therapeutic agents
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Investigation of specific enzymatic targets using enzyme inhibition assays and molecular docking studies
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